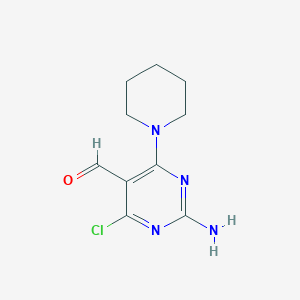

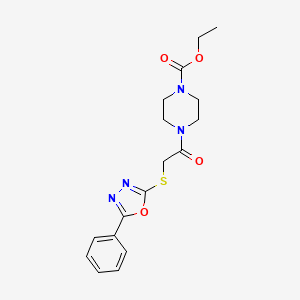

![molecular formula C15H20N4O2 B2962492 1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-pentan-3-ylurea CAS No. 899985-30-9](/img/structure/B2962492.png)

1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-pentan-3-ylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phthalazinone is a heterocyclic compound that consists of a phthalazine core, which is a two nitrogen atom containing ring, fused to a ketone functional group . It’s a key intermediate in the synthesis of various compounds with high pharmacological properties .

Synthesis Analysis

The synthesis of phthalazinone derivatives often involves reactions with carbon electrophiles such as acid chlorides, acetylacetone, ethyl acetoacetate, and aromatic aldehydes . The hydrazide derivative reacted with acetophenone which in turn underwent Vielsmeier–Haack reaction .Molecular Structure Analysis

The molecular structure of a phthalazinone derivative like (4-OXO-3H-PHTHALAZIN-1-YL)ACETIC ACID has a molecular formula of C10H8N2O3 .Chemical Reactions Analysis

Phthalazinone derivatives can undergo various chemical reactions. For instance, the acetohydrazide derivative can react with carbon electrophiles to give some interesting heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of phthalazinone derivatives can vary. For example, (4-OXO-3H-PHTHALAZIN-1-YL)ACETIC ACID has an average mass of 204.182 Da and a monoisotopic mass of 204.053497 Da .Applications De Recherche Scientifique

Anticancer Activity

Phthalazinone derivatives have been studied for their potential anticancer properties. For example, certain analogues containing benzyl groups linked to the sulfur atom showed potent activity against lung cancer cell lines, with IC50 values close to that of cisplatin, a reference drug .

Synthesis Methods

Research has been conducted on the synthesis of new phthalazinone derivatives using both conventional and ultrasonic irradiation conditions. These methods aim to create compounds with potential biological activities .

Antifungal Evaluation

Phthalazinone derivatives have also been evaluated for their antifungal properties. They were tested against a panel of clinically important fungi, including yeasts, hyalohyphomycetes, and dermatophytes, using the microbroth dilution method according to CLSI guidelines .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Phthalazinone derivatives have been found to have a wide range of pharmacological properties, making them a promising area for future research . They have potential applications in clinical medicine due to their pronounced antihypertensive properties, cardiotonic, anticonvulsant, antidiabetic, antithrombotic, antimicrobial, vasorelexant, antipyretic, analgesic, antitumor, and cytotoxic activities .

Propriétés

IUPAC Name |

1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-pentan-3-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-3-10(4-2)17-15(21)16-9-13-11-7-5-6-8-12(11)14(20)19-18-13/h5-8,10H,3-4,9H2,1-2H3,(H,19,20)(H2,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLZGQBRJQXFKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)NCC1=NNC(=O)C2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-pentan-3-ylurea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

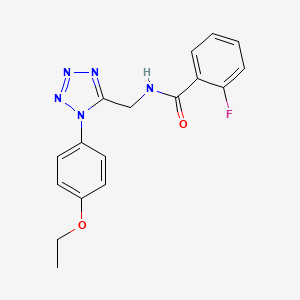

![N-(3,4-difluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2962409.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid](/img/structure/B2962412.png)

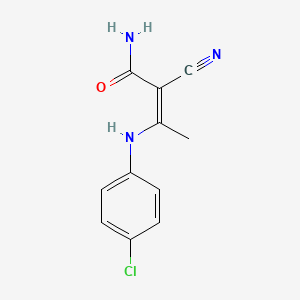

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2962413.png)

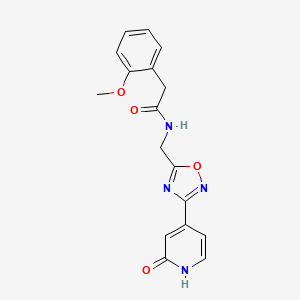

![6-Cyclopropyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2962416.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2962421.png)

![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylcyclohexanamine](/img/structure/B2962424.png)

![N-(4-methoxybenzyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2962425.png)

![8-Chloro-6-(trifluoromethyl)-3-[2-(trifluoromethyl)phenoxymethyl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2962427.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2962431.png)